tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide
Brand Name: Vulcanchem
CAS No.: 52031-76-2
VCID: VC18728835
InChI: InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3
SMILES:
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide

CAS No.: 52031-76-2

Cat. No.: VC18728835

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide - 52031-76-2

Specification

CAS No. 52031-76-2
Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
IUPAC Name 1-(2-tert-butylperoxypropan-2-yl)-4-methylbenzene
Standard InChI InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3
Standard InChI Key URHPHLGQBBDTGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C)(C)OOC(C)(C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide (C₁₄H₂₂O₂) is a branched organic peroxide with a molecular weight of 222.32 g/mol . Its IUPAC name reflects the tert-butyl group bonded to a peroxide oxygen, which is further connected to a 1-methyl-1-(4-methylphenyl)ethyl moiety. The InChI descriptor (InChI=1/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3) confirms the presence of a para-substituted toluene ring and a tertiary carbon center adjacent to the peroxide linkage .

The compound’s density is 0.947 g/cm³, with a boiling point of 271°C at standard atmospheric pressure and a refractive index of 1.481 . Its flash point of 76.3°C classifies it as a flammable liquid, requiring careful handling to avoid ignition .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application. Table 1 summarizes its key properties:

PropertyValueSource
CAS No.52031-76-2
Molecular FormulaC₁₄H₂₂O₂
Molecular Weight222.32 g/mol
Density0.947 g/cm³
Boiling Point271°C at 760 mmHg
Refractive Index1.481
Flash Point76.3°C
Vapor Pressure0.011 mmHg at 25°C

Chemical Stability and Decomposition Pathways

tert-Butyl peroxides are prone to radical-mediated decomposition, particularly under thermal or photolytic conditions. Studies on tert-butoxyl radicals reveal that β-scission—a bond cleavage reaction—dominates in polar solvents, producing methyl radicals and acetone . For tert-butyl 1-methyl-1-(4-tolyl)ethyl peroxide, decomposition pathways likely involve:

  • Homolytic O-O bond cleavage: Generates tert-butoxyl and 1-methyl-1-(4-tolyl)ethoxyl radicals .

  • β-Scission of alkoxy radicals: The 1-methyl-1-(4-tolyl)ethoxyl radical may decompose into 4-methylacetophenone and methyl radicals .

  • Radical recombination: Self-termination forms dimeric products like di-tert-butyl peroxide .

Solvent polarity significantly influences decomposition kinetics. In benzene, the β-scission rate constant for tert-butoxyl radicals is 1.2×10⁶ s⁻¹ at 298 K, whereas in water, it increases tenfold due to hydrogen bonding .

Analytical Characterization Methods

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are pivotal for analyzing tert-butyl 1-methyl-1-(4-tolyl)ethyl peroxide. The compound separates effectively on a Newcrom R1 HPLC column using acetonitrile/water/phosphoric acid (50:50:0.1 v/v) as the mobile phase. For MS compatibility, formic acid substitutes phosphoric acid to prevent ion suppression. Gas chromatography (GC) coupled with flame ionization detection (FID) quantifies volatile decomposition products like acetone and 4-methylacetophenone .

Applications and Industrial Relevance

This peroxide’s primary applications include:

  • Polymerization initiator: Generates radicals to initiate vinyl polymerizations.

  • Oxidizing agent: Participates in metal-catalyzed oxidations of hydrocarbons .

  • Cross-linking agent: Enhances thermoset resin properties in adhesives and coatings.

In oxidation systems with tert-butyl hydroperoxide and metal tert-butoxides, it facilitates the formation of peroxyl radicals, which abstract hydrogen from substrates like anthracenes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator